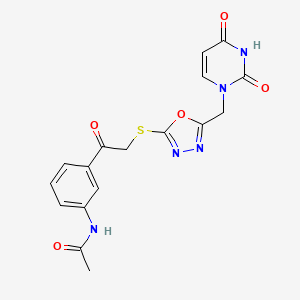
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a pyrimidinone, an oxadiazole, and a thioacetyl group. Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidine, with the addition of a carbonyl group. Oxadiazoles are aromatic rings containing two oxygen atoms and two nitrogen atoms . Thioacetyl groups are sulfur analogs of acetyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and oxadiazole rings, along with the thioacetyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrimidinone ring could potentially undergo nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Techniques
A study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety utilized NMR techniques for structural determination. The research demonstrated the synthesis process and provided insights into the compound's configuration, highlighting the significance of NMR in analyzing similar complex molecules (Li Ying-jun, 2012).
Anticancer Applications
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed potential anticancer activities. One study found that certain derivatives exhibited notable cancer cell growth inhibition, suggesting the promise of these compounds in developing new anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from 1,3,4-oxadiazole showed significant anti-inflammatory and analgesic effects. This research suggests the potential of these molecules in creating new treatments for inflammation and pain management (L. Nargund et al., 1994).
Antimicrobial and Cytotoxic Activities
Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and tested for their antimicrobial and cytotoxic activities, showing efficacy against various bacterial strains and cancer cells. This indicates the broad application potential of similar compounds in treating infections and cancer (M. Noolvi et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-10(23)18-12-4-2-3-11(7-12)13(24)9-28-17-21-20-15(27-17)8-22-6-5-14(25)19-16(22)26/h2-7H,8-9H2,1H3,(H,18,23)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDMIVOEURPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

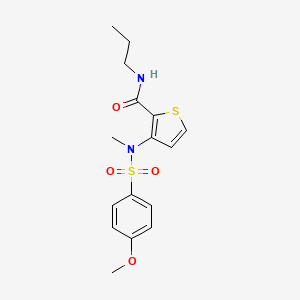

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2584333.png)

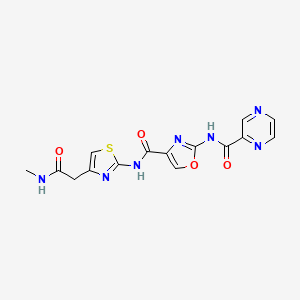

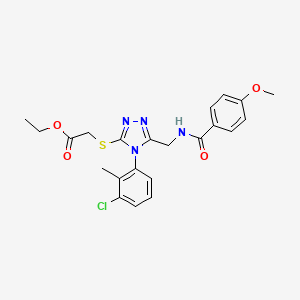
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)
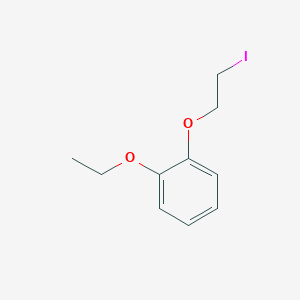
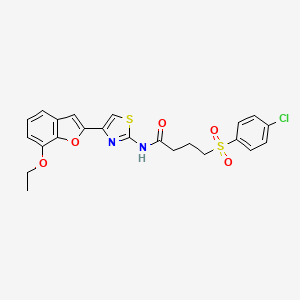

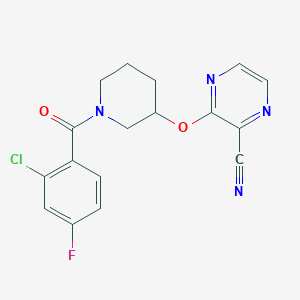
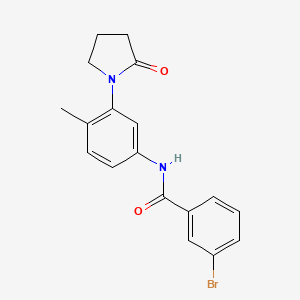
![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)